2-Chloro-3-(trifluoromethyl)pyrazine: A Technical Guide for Chemical Research and Development
2-Chloro-3-(trifluoromethyl)pyrazine: A Technical Guide for Chemical Research and Development
Abstract: 2-Chloro-3-(trifluoromethyl)pyrazine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of both a reactive chlorine atom and an electron-withdrawing trifluoromethyl group on the pyrazine scaffold makes it a versatile building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, experimental protocols, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of 2-Chloro-3-(trifluoromethyl)pyrazine are summarized below. These properties are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClF₃N₂ | [1][2][3] |
| Molecular Weight | 182.53 g/mol | [1][2] |
| CAS Number | 191340-90-6 | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [4][5] |
| Purity | Typically ≥97% | [1] |
| Monoisotopic Mass | 181.98586 Da | [3] |
| Predicted XlogP | 1.7 | [3] |
Note: Specific values for boiling point, melting point, and density for the 2-chloro-3-(trifluoromethyl) isomer are not consistently reported across public domains. Data for isomers like 2-chloro-5-(trifluoromethyl)pyrazine include a boiling point of 85°C at 112 mmHg and a density of 1.478 g/mL at 25°C[6]. Researchers should verify these properties for their specific batch.
Reactivity and Synthetic Utility
The chemical behavior of 2-Chloro-3-(trifluoromethyl)pyrazine is dominated by the pyrazine ring's electron-deficient nature, which is further enhanced by the trifluoromethyl group. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), making it a key handle for molecular elaboration. This reactivity is fundamental to its application as a building block in drug discovery.[7][8]
Common transformations involve the displacement of the chloride by various nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups. This versatility allows for the construction of libraries of compounds for screening and lead optimization.
Caption: Reactivity of 2-Chloro-3-(trifluoromethyl)pyrazine.
Experimental Protocols
Detailed experimental procedures are essential for the successful application and study of this compound. Below are representative protocols for synthesis and characterization.
Representative Synthesis Protocol
Objective: To synthesize 2-Chloro-3-(trifluoromethyl)pyrazine from a precursor such as 2-hydroxy-3-methylpyrazine.
Methodology:
-
Chlorination:
-
Charge a reaction vessel with 2-hydroxy-3-methylpyrazine and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃).
-
Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Carefully quench the reaction mixture with ice water.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3-methylpyrazine.
-
-
Trifluoromethylation:
-
The crude 2-chloro-3-methylpyrazine is then subjected to a multi-step process involving radical chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (Halex) reaction.
-
Alternatively, direct trifluoromethylation can be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF₃) with a suitable catalyst, though this is a more modern and specialized approach.
-
A more established industrial method involves vapor-phase chlorination followed by vapor-phase fluorination with hydrogen fluoride (HF) over a catalyst.[9]
-
-
Purification:
-
The final crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 2-Chloro-3-(trifluoromethyl)pyrazine.[10]
-
Characterization Protocol: NMR Spectroscopy
Objective: To confirm the structure and assess the purity of a synthesized sample using Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected signals would be in the aromatic region (typically δ 8.5-9.0 ppm) corresponding to the two protons on the pyrazine ring. The splitting pattern would likely be a pair of doublets.
-
-
¹⁹F NMR Acquisition:
-
Acquire a fluorine-19 NMR spectrum.
-
A singlet corresponding to the CF₃ group is expected. The chemical shift provides confirmation of the trifluoromethyl moiety. For a similar compound, 5-chloro-2-(trifluoromethyl)pyrimidine, the ¹⁹F NMR signal appears at δ -70.04 ppm.[11]
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Signals corresponding to the five carbon atoms are expected. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. For a similar pyrimidine, characteristic signals appear at δ 154.6 (q, J = 37 Hz) and 119.4 (q, J = 274 Hz).[11]
-
Analytical and Purification Workflow
A standard workflow is critical for ensuring the quality and purity of 2-Chloro-3-(trifluoromethyl)pyrazine for use in sensitive applications like drug synthesis.
Caption: Workflow for purification and quality control.
Applications in Drug Discovery
The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[7] 2-Chloro-3-(trifluoromethyl)pyrazine serves as a key intermediate for synthesizing active pharmaceutical ingredients (APIs).
-
Scaffold for Biologically Active Molecules: The pyrazine core is present in numerous approved drugs.[8] By functionalizing the chloro-position, medicinal chemists can rapidly generate novel derivatives for biological screening.
-
Precursor to Fungicides: The related 3-(trifluoromethyl)pyrazine-2-carboxamide structure is the core of the novel fungicide Pyraziflumid, a succinate dehydrogenase inhibitor (SDHI).[12] This highlights the utility of the trifluoromethyl pyrazine scaffold in developing agrochemicals with specific modes of action.
-
Kinase Inhibitors: Many kinase inhibitors feature substituted heterocyclic cores. The electronic properties of the trifluoromethyl-substituted pyrazine ring make it an attractive scaffold for developing inhibitors that target ATP-binding sites in various kinases.
Safety Information
Appropriate safety precautions must be observed when handling 2-Chloro-3-(trifluoromethyl)pyrazine.
-
GHS Pictogram: GHS07 (Harmful/Irritant)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
Always consult the latest Safety Data Sheet (SDS) from the supplier before use. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
- 1. labsolu.ca [labsolu.ca]
- 2. 1stsci.com [1stsci.com]
- 3. PubChemLite - 2-chloro-3-(trifluoromethyl)pyrazine (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 5. chembk.com [chembk.com]
- 6. 2-Chloro-5-(trifluoroMethyl)pyrazine CAS#: 799557-87-2 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
